Urinary HEMA Excretion as a Linear Indicator of Ethylene Oxide Exposure in Preclinical Models
In Sprague-Dawley rats exposed to ethylene oxide via inhalation for 6 hours, urinary HEMA excretion over 24 hours exhibited a linear relationship with exposure concentration, averaging 0.27 μmol/ppm [1]. In contrast, intravenous dosing of ethylene oxide (1-100 mg/kg) resulted in dose-dependent excretion, with approximately 30% of the 1 and 10 mg/kg doses excreted as HEMA within 12 hours, decreasing to 16% at 100 mg/kg, indicating potential saturation of glutathione conjugation at high doses [1].
| Evidence Dimension | Dose-response linearity and excretion efficiency |
|---|---|
| Target Compound Data | 0.27 μmol/ppm (inhalation); 30% dose excreted in 12h at 1-10 mg/kg (iv) |
| Comparator Or Baseline | Other mercapturic acids (e.g., TDA from fotemustine: 32% dose in 48h at 40 mg/kg) |
| Quantified Difference | HEMA shows consistent linear excretion across a wide dose range; comparator TDA exhibits dose-dependent decrease (32% to 17% with increasing dose) |
| Conditions | Rat model; inhalation (1-200 ppm, 6h) and intravenous administration |
Why This Matters
This linearity validates HEMA as a reliable biomarker for exposure assessment, enabling accurate back-calculation of exposure levels in occupational monitoring.
- [1] Gérin M, Tardif R, Brodeur J. Urinary N-acetyl-S-2-hydroxyethyl-L-cysteine in rats as biological indicator of ethylene oxide exposure. Fundam Appl Toxicol. 1986;7(3):419-23. PMID: 3781131. View Source
